5,8,10,14-二十碳四烯酸,12-氧代-,(5Z,8Z,10E,14Z)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

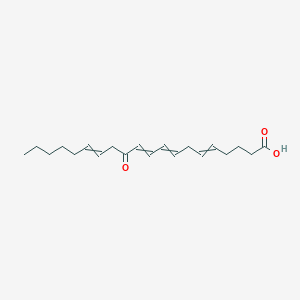

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid. This compound is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. It plays a significant role in various biological processes, including inflammation and cell signaling .

科学研究应用

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- has numerous applications in scientific research:

Chemistry: It is used as a model compound to study oxidation and reduction reactions of polyunsaturated fatty acids.

Biology: The compound is studied for its role in cell signaling and inflammation.

Industry: It is used in the production of specialized lipids and as a biochemical reagent.

作用机制

Target of Action

The primary target of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-OxoETE, is the Gi/o-coupled OXE receptor . This receptor is highly expressed on eosinophils, neutrophils, basophils, and monocytes .

Mode of Action

12-OxoETE interacts with its target, the OXE receptor, to induce a rapid, dose-dependent increase of cytoplasmic free calcium . This interaction is facilitated by G-protein-coupled, eicosanoid-specific receptors and the array of associated G-proteins .

Biochemical Pathways

12-OxoETE is synthesized by human platelets and Aplysia nervous tissue after incubation with arachidonic acid . Microsomal fractions of various tissues will reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE . This compound is involved in eicosanoid signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain and to cell survival itself .

Pharmacokinetics

It is known that this compound is synthesized in human platelets and nervous tissue after incubation with arachidonic acid . It is also known that microsomal fractions of various tissues can reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE .

Result of Action

The action of 12-OxoETE results in a rapid, dose-dependent increase of cytoplasmic free calcium . This can lead to various cellular effects, including the activation of certain signaling pathways . It is also a potent chemoattractant for inflammatory cells, especially eosinophils .

Action Environment

The diversity of G-proteins that most receptors are able to couple to can lead to the actuation of different signaling pathways by the same receptor

生化分析

Biochemical Properties

The 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- is a metabolite of arachidonic acid . It interacts with various enzymes and proteins, including lipoxygenase enzymes such as ALOX12 and ALOX12B . These interactions lead to the production of 12-KETE, which can further interact with other biomolecules to exert its effects .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis in bovine trophoblast cells . It influences cell function by activating matrix metalloproteinases in these cells, leading to collagen degradation . This suggests that 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- may play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to induce DNA fragmentation and upregulation of the Bcl-2 associated X protein (Bax) gene, a pro-apoptotic factor, suggesting that it induces apoptosis in trophoblast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- change over time. For instance, even at lower concentrations, it can activate matrix metalloproteinases in trophoblast cells . This suggests that the compound may have long-term effects on cellular function.

Metabolic Pathways

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- is involved in the metabolic pathways of arachidonic acid . It interacts with enzymes such as ALOX12 and ALOX12B to produce 12-KETE .

Subcellular Localization

Its role in inducing apoptosis suggests that it may be localized to areas of the cell involved in this process .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- typically involves the oxidation of arachidonic acid. This process can be catalyzed by lipoxygenase enzymes, which introduce oxygen into the fatty acid chain, resulting in the formation of hydroperoxy derivatives. These intermediates are then further oxidized to form the 12-oxo derivative .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotechnological methods, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired product. This approach is favored due to its efficiency and the ability to produce the compound in large quantities .

化学反应分析

Types of Reactions

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different eicosanoids.

Reduction: It can be reduced to form hydroxy derivatives, such as 12(S)-HETE and 12®-HETE.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature and neutral pH .

Major Products

The major products formed from these reactions include various hydroxy and keto derivatives of eicosatetraenoic acid, which have distinct biological activities .

相似化合物的比较

Similar Compounds

Arachidonic Acid: The precursor of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, involved in the synthesis of various eicosanoids.

12(S)-HETE and 12®-HETE: Hydroxy derivatives formed by the reduction of 12-oxo-ETE.

Leukotrienes and Prostaglandins: Other eicosanoids with distinct biological functions.

Uniqueness

What sets 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- apart is its specific role in activating matrix metalloproteinases and inducing apoptosis, which are critical processes in inflammation and tissue remodeling .

属性

CAS 编号 |

108437-64-5 |

|---|---|

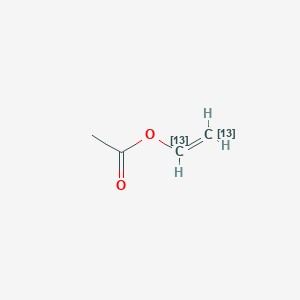

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC 名称 |

(5Z,8Z,10E,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |

InChI 键 |

GURBRQGDZZKITB-VXBMJZGYSA-N |

SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

手性 SMILES |

CCCCC/C=C\CC(=O)/C=C/C=C\C/C=C\CCCC(=O)O |

规范 SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

外观 |

Assay:≥90%A solution in ethanol |

物理描述 |

Solid |

同义词 |

12-KETE 12-keto-5,8,11,13-eicosatetraenoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

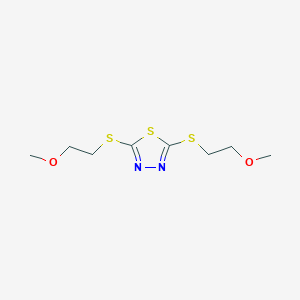

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)